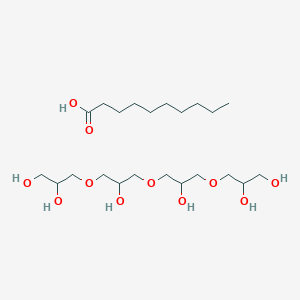![molecular formula C11H8N2 B1497108 1H-Pyrrolo[2,3-f]chinolin CAS No. 233-36-3](/img/structure/B1497108.png)
1H-Pyrrolo[2,3-f]chinolin
Übersicht
Beschreibung
1H-pyrrolo[2,3-f]quinoline is a bacterial vitamin that serves as a cofactor in numerous alcohol dehydrogenases . It is also referred to as methoxatin and is a water-soluble orthoquinone molecule with redox-cycling ability . It usually bears a carboxylic acid group at the C-2, C-7, and C-9 positions .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-f]quinoline is facilitated by six genes, pqqABCDEF, and proceeds by an unknown pathway . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis
The molecular formula of 1H-pyrrolo[2,3-f]quinoline is C11H8N2 . It has a molecular weight of 168.19 g/mol . The structure of 1H-pyrrolo[2,3-f]quinoline is composed of a pyrazole-and-quinoline fragment .Chemical Reactions Analysis
1H-pyrrolo[2,3-f]quinoline is capable of forming in vitro molecular complexes with native double-stranded DNA by intercalation . It also shows a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells .Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-f]quinoline is a water-soluble, heat-stable, tricyclic ortho-quinone . It has a topological polar surface area of 24.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Redox-Cofaktor in bakteriellen Dehydrogenasen
1H-Pyrrolo[2,3-f]chinolin, auch bekannt als Pyrrolochinolin-Chinon (PQQ), dient als Redox-Cofaktor für verschiedene bakterielle Dehydrogenasen . Es bietet einzigartige Redox-Eigenschaften und ist an verschiedenen biologischen Reaktionen beteiligt, die von oxidativen Desaminierungen bis hin zu Radikal-Redoxreaktionen reichen .
Biosyntheseweg
PQQ wird aus den beiden Aminosäuren Glutamat und Tyrosin abgeleitet, die im Vorläuferpeptid PqqA codiert sind . Der Biosyntheseweg von PQQ umfasst mindestens sechs Gene in Klebsiella pneumoniae (PqqA-F) und erfordert fünf Reaktionen, um diesen Chinon-Cofaktor zu bilden .
Antioxidative Eigenschaften
PQQ hat antioxidative Eigenschaften und es wurde festgestellt, dass es oxidativen Stress unterdrückt . Es wurde in Studien verwendet, um seine Wirksamkeit bei der Unterdrückung von eingeschränktem oxidativem Stress und Leberfibrogenese in Mausmodellen zu testen .
Wachstumsfördernder Faktor
PQQ wurde als wichtiger Nährstoff bei Säugetieren identifiziert und es wurde festgestellt, dass es wachstumsfördernde Aktivität besitzt . Ernährungsphysiologische Studien an Nagetieren haben gezeigt, dass ein PQQ-Mangel verschiedene systemische Reaktionen zeigt, einschließlich Wachstumsstörungen .
Neuroprotektive Funktion
Jüngste Studien haben sich auf die potenziellen gesundheitlichen Vorteile von PQQ konzentriert, einschließlich seiner neuroprotektiven Funktion . Es wurde festgestellt, dass es sowohl bei Bakterien als auch bei höheren Organismen positive Auswirkungen hat und eine Vielzahl physiologischer und biochemischer Prozesse beeinflusst .
Antidiabetische Wirkung
PQQ wurde auf seine antidiabetische Wirkung untersucht . Es wurde festgestellt, dass es einen signifikanten Einfluss auf Stoffwechselprozesse hat, was möglicherweise bei der Behandlung von Diabetes von Vorteil sein könnte .
Hemmer der DNA-Synthese
This compound-Derivate haben eine relativ gute Aktivität bei der Hemmung der DNA-Synthese in Ehrlich-Aszites-Tumorzellen gezeigt . Dies deutet auf mögliche Anwendungen in der Krebsforschung und -behandlung hin .
Bestandteil therapeutischer Formulierungen
PQQ wurde als Bestandteil einer Nanocurcumin-Formulierung (NCF) verwendet, um seine therapeutische Wirkung bei der Verbesserung von Hypoxie-induziertem Stress in hypertrophen Kardiomyozyten zu untersuchen . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung therapeutischer Formulierungen hin .
Wirkmechanismus
Target of Action:
1H-pyrrolo[2,3-f]quinoline primarily interacts with specific biological targets. Although its exact targets may vary depending on the context, one well-known interaction involves protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues in proteins. When 1H-pyrrolo[2,3-f]quinoline is present, it generates hydrogen peroxide (H₂O₂), which oxidizes the catalytic cysteine thiol (Cys-215) in PTP1B. This oxidation modifies the cysteine to sulfenic acid (–SOH), sulfinic acid (–SO₂H), or sulfonic acid (–SO₃H), ultimately inactivating PTP1B .
Mode of Action:
1H-pyrrolo[2,3-f]quinoline’s mode of action involves its redox properties. As a water-soluble, heat-stable, tricyclic ortho-quinone, it serves as a cofactor for various bacterial dehydrogenases. These enzymes utilize 1H-pyrrolo[2,3-f]quinoline noncovalently, participating in oxidative reactions. Notably, its high midpoint redox potential (around 90 mV) distinguishes it from other quinones. It engages in diverse biological processes, from oxidative deaminations to free-radical redox reactions .
Biochemical Pathways:
The biosynthesis pathway of 1H-pyrrolo[2,3-f]quinoline (also known as pyrroloquinoline quinone, PQQ) involves several steps. Here’s a simplified overview:
- PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA.
Result of Action:
The compound’s action leads to downstream effects, influencing various cellular processes. For instance, it downregulates MYC and E2F targets, affecting oxidative phosphorylation, proteasome pathways, and DNA repair .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-pyrrolo[2,3-f]quinoline plays a crucial role in various biochemical reactions. It serves as a redox cofactor for several bacterial dehydrogenases, including methanol dehydrogenase and glucose dehydrogenase . These enzymes utilize 1H-pyrrolo[2,3-f]quinoline to facilitate oxidative deaminations and free-radical redox reactions . The compound’s unique redox features, such as a high midpoint redox potential, make it an essential component in these biochemical processes .
Cellular Effects
1H-pyrrolo[2,3-f]quinoline has been shown to influence various cellular processes. It promotes cell proliferation and viability, particularly in cultures where it acts as a potent antioxidant . The compound also stimulates mitochondrial function and development, which is crucial for cellular energy production . Additionally, 1H-pyrrolo[2,3-f]quinoline has neuroprotective properties, protecting cells from oxidative stress and neurotoxicity .
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-f]quinoline exerts its effects through several mechanisms. It acts as a redox cofactor, facilitating electron transfer in dehydrogenase reactions . The compound also inhibits viral replication by disrupting virion stability and inhibiting critical viral enzymes . Furthermore, 1H-pyrrolo[2,3-f]quinoline stimulates the phosphorylation and activation of CREB, enhancing the expression of PGC-1α, which is involved in mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-f]quinoline have been observed to change over time. The compound is stable and heat-resistant, maintaining its activity in various experimental conditions . Long-term studies have shown that 1H-pyrrolo[2,3-f]quinoline continues to promote cellular growth and function, with no significant degradation observed . Its effects on cellular function may vary depending on the experimental setup and duration .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-f]quinoline vary with different dosages in animal models. At lower doses, the compound promotes growth and improves cognitive function . At higher doses, it may cause adverse effects such as oxidative stress and toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
1H-pyrrolo[2,3-f]quinoline is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase and glucose dehydrogenase, facilitating redox reactions . The compound’s role as a redox cofactor allows it to participate in various oxidative and reductive processes, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[2,3-f]quinoline is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is crucial for its function as a redox cofactor and its role in cellular processes .
Subcellular Localization
1H-pyrrolo[2,3-f]quinoline is localized in various subcellular compartments, including mitochondria and cytoplasm . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in mitochondria is particularly important for its role in promoting mitochondrial function and biogenesis .
Eigenschaften
IUPAC Name |
6H-pyrrolo[2,3-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMMMJOXRZENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C=CN=C3C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491006 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233-36-3 | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[2,3-f]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






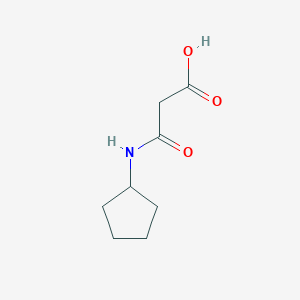

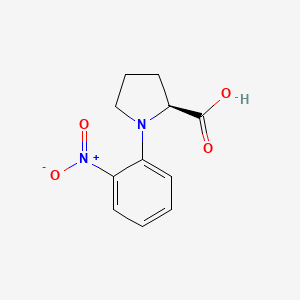

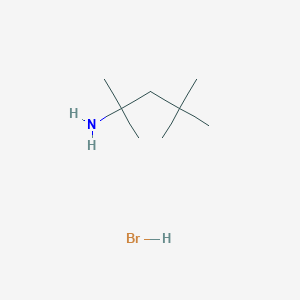
![(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[B]furan-5-ylbenzoate](/img/structure/B1497043.png)

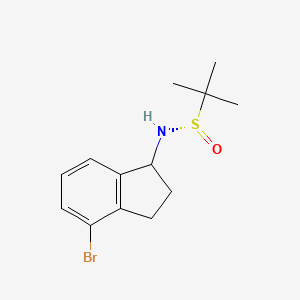
![1-[2-[(6-O-|A-D-Glucopyranosyl-|A-D-glucopyranosyl)oxy]-6-hydroxy-4-methoxyphenyl]ethanone](/img/structure/B1497051.png)
![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)
